
2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- is a derivative of 2H-1-benzopyran-2-one, commonly known as coumarin. This compound is characterized by the presence of a mercaptomethyl group at the 4-position and a methyl group at the 6-position on the benzopyran ring. Coumarin derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one derivatives can be achieved through various methods. One notable method involves the use of biocatalytic domino reactions, where alkaline protease from Bacillus licheniformis catalyzes the synthesis through a domino Knoevenagel/intramolecular transesterification reaction . The reaction conditions, such as solvent, water content, and temperature, can be adjusted to control the enzymatic chemoselectivity.
Industrial Production Methods
Industrial production methods for 2H-1-Benzopyran-2-one derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the benzopyran ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- include other coumarin derivatives, such as:
- 4-Hydroxycoumarin
- Decursinol
- Obtusifol
Uniqueness
What sets 2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- apart from other coumarin derivatives is the presence of the mercaptomethyl group, which can impart unique chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
922526-47-4 |
|---|---|
Fórmula molecular |
C11H10O2S |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
6-methyl-4-(sulfanylmethyl)chromen-2-one |
InChI |
InChI=1S/C11H10O2S/c1-7-2-3-10-9(4-7)8(6-14)5-11(12)13-10/h2-5,14H,6H2,1H3 |
Clave InChI |
YTJWQXVGIQLUOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)C=C2CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


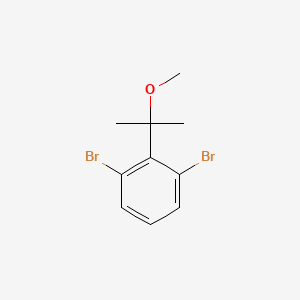
![(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14176627.png)

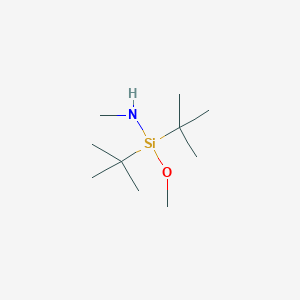
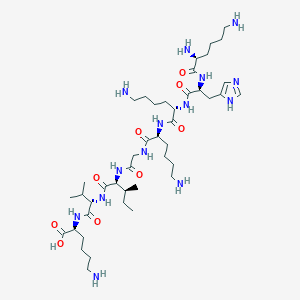
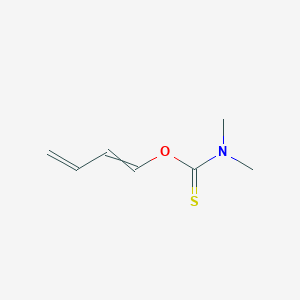
![3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14176640.png)
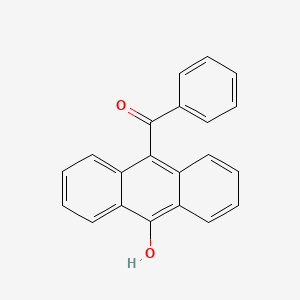
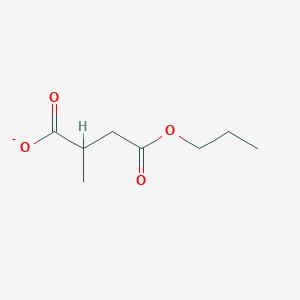
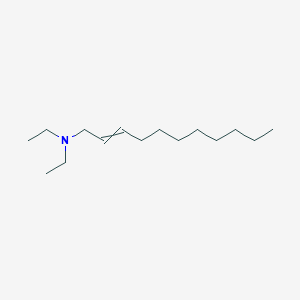

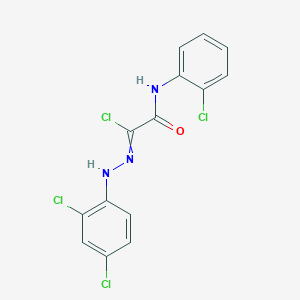
![7-(2-Phenylethyl)-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14176660.png)
![5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine](/img/structure/B14176663.png)
